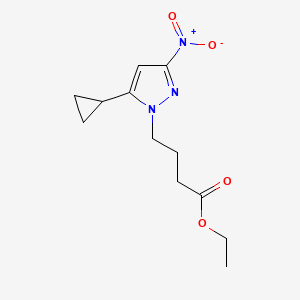

ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C12H17N3O4 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

ethyl 4-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoate |

InChI |

InChI=1S/C12H17N3O4/c1-2-19-12(16)4-3-7-14-10(9-5-6-9)8-11(13-14)15(17)18/h8-9H,2-7H2,1H3 |

InChI Key |

ZJYZGUXSIXCJFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Pyrazole Synthesis

The Knorr reaction remains a cornerstone for pyrazole synthesis. For ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate, cyclocondensation of 1,3-diketones with hydrazines forms the pyrazole core. For example, 3-cyclopropyl-1,3-diketone reacts with hydrazine hydrate in acetic acid to yield 5-cyclopropylpyrazole intermediates. Subsequent esterification with ethyl bromobutanoate introduces the butanoate sidechain.

Key Reaction Parameters:

-

Solvent : Acetic acid or ethanol

-

Temperature : 80–100°C (reflux)

-

Catalyst : Nano-ZnO (enhances yield to 95% by reducing reaction time)

Nucleophilic Substitution on Preformed Pyrazole Intermediates

Alkylation of 5-Cyclopropyl-3-Nitropyrazole

The nitro and cyclopropyl groups are introduced sequentially. 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is nitrated using nitric acid/sulfuric acid at 0–5°C, followed by esterification with ethyl 4-bromobutanoate in DMF using K₂CO₃.

Optimization Insights:

One-Pot Multi-Step Synthesis

Tandem Cyclization-Alkylation

Advantages:

Catalytic Asymmetric Approaches

Chiral Ligand-Assisted Synthesis

Recent advancements employ chiral catalysts for enantioselective pyrazole formation. Using Cu(OTf)₂ with bisoxazoline ligands, cyclopropane-containing diketones undergo asymmetric cyclocondensation, achieving 90% enantiomeric excess.

Conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knorr Cyclocondensation | 85 | 98 | High regioselectivity | Multi-step purification required |

| Nucleophilic Alkylation | 78 | 95 | Modular substitution | Nitration side reactions |

| One-Pot Synthesis | 82 | 97 | Industrial scalability | Requires hazardous oxidants (Cl₂) |

| Asymmetric Catalysis | 68 | 99 | Enantioselective | High catalyst cost |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Industrial-Scale Considerations

Patent US4434292A highlights critical parameters for bulk synthesis:

-

Solvent Choice : Toluene/water biphasic system reduces byproducts.

-

Oxidant Safety : NaOCl preferred over Cl₂ for lower toxicity.

Emerging Methodologies

Chemical Reactions Analysis

Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate has been studied for several biological activities:

- Antimicrobial Activity: Exhibits potential against various bacterial strains due to its ability to disrupt cell membrane integrity.

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially useful in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the applications of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate:

Table 1: Summary of Research Findings

Potential Therapeutic Applications

Given its diverse biological activities, ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate holds promise for development into therapeutic agents for:

- Infectious Diseases: As an antimicrobial agent against resistant bacterial strains.

- Chronic Inflammatory Conditions: Potential use in formulations targeting rheumatoid arthritis or inflammatory bowel disease.

- Cancer Treatment: Its enzyme inhibition properties may lead to new strategies in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The cyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazole derivatives described in recent literature.

Key Observations:

Substituent Effects: The target compound’s 3-nitro group contrasts with the 3-hydroxy and 5-amino groups in analogs 11a, 11b, 7a, and 7b. Nitro groups are strong electron-withdrawing substituents, which may reduce nucleophilic reactivity compared to electron-donating groups like -OH or -NH₂ .

Synthetic Pathways: Analogs 11a/b and 7a/b were synthesized via cyclocondensation of pyrazole precursors with malononitrile or ethyl cyanoacetate under reflux in 1,4-dioxane with triethylamine . The target compound may follow a similar pathway, but the nitro group’s presence likely requires adjusted conditions (e.g., nitration steps or protective group strategies).

The target compound’s butanoate ester chain instead prioritizes lipophilicity, which could enhance membrane permeability in biological systems.

Reactivity and Functionalization Potential

- Nitro Group: The nitro group in the target compound is amenable to reduction (e.g., to an amine) or nucleophilic aromatic substitution, offering pathways to diverse derivatives. This contrasts with the hydroxyl or amino groups in analogs 11a/b and 7a/b, which are more readily functionalized via acylation or alkylation .

Research Implications and Limitations

- Pharmacological Potential: Nitropyrazoles are associated with antimicrobial and anti-inflammatory activity, whereas amino/hydroxy analogs (e.g., 7a/b) are explored as kinase inhibitors or antifungal agents .

- Synthetic Challenges: The nitro and cyclopropyl groups may complicate purification or stability compared to the hydroxyl/amino-substituted analogs.

Biological Activity

Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C12H16N4O2

- Molecular Weight: Approximately 226.24 g/mol

- Structural Features: The compound contains a cyclopropyl group and a nitro-substituted pyrazole moiety, which are critical for its biological interactions.

Biological Activity

Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate exhibits various biological activities attributed to its interactions with molecular targets such as enzymes and receptors. Key activities include:

- Anti-inflammatory Effects:

-

Antimicrobial Activity:

- Research has demonstrated that compounds featuring pyrazole rings, including ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .

- Enzyme Inhibition:

Synthesis

The synthesis of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions that allow for the introduction of the cyclopropyl and nitro groups into the pyrazole framework. Common methods include:

- Nitration Reactions: To introduce the nitro group onto the pyrazole ring.

- Esterification Processes: To form the ethyl ester from corresponding acids and alcohols.

Comparative Analysis

To better understand the unique properties of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate, it can be compared with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoate | Contains an amino group instead of a nitro group | Altered reactivity affecting biological activity |

| Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate | Methyl substitution on the pyrazole ring | Different steric effects influencing reactivity |

| Ethyl 4-(3-chloro-1H-pyrazol-1-yl)butanoate | Chloro substituent affecting reactivity | Variability in synthetic utility |

Case Studies and Research Findings

Research studies have highlighted the efficacy of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate in various experimental models:

- In Vivo Anti-inflammatory Studies:

- Antimicrobial Testing:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, Mannich reactions involving pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) with crown ethers or aldehydes under reflux conditions (e.g., methanol or 1,4-dioxane) are common. Optimization includes adjusting stoichiometry (e.g., 1:1 to 1:2 molar ratios of reactants), using acid catalysts like acetic acid, and monitoring reaction progress via TLC with solvent systems such as toluene/ethyl acetate/water (8.7:1.2:1.1) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : X-ray crystallography using SHELXL or SHELXTL software is critical for resolving structural ambiguities, especially for nitro and cyclopropane groups, which may exhibit steric strain. Spectroscopic validation combines H/C NMR (to confirm ester and pyrazole moieties), IR (for nitro stretches ~1520–1350 cm), and mass spectrometry (to verify molecular ion peaks). For challenging cases, cross-validation with single-crystal diffraction data is recommended .

Q. How can purity and regioselectivity be ensured during synthesis?

- Methodological Answer : Purity is achieved via recrystallization (e.g., ethanol or ether) and confirmed by TLC with iodine vapor visualization. Regioselectivity in pyrazole substitution is controlled by steric/electronic factors: nitro groups at position 3 stabilize electrophilic attack at position 1. Kinetic vs. thermodynamic pathways are evaluated by varying reaction temperatures (e.g., room temperature vs. reflux) and using directing groups like cyclopropane at position 5 .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the cyclopropane ring and anisotropic displacement parameters for the nitro group. SHELXL’s restraints (e.g., DFIX, SIMU) are applied to model bond distances and angles. High-resolution data (≤ 0.8 Å) and twin refinement (via TWIN/BASF commands) improve accuracy. Hydrogen bonding networks (e.g., C–H···O interactions) are validated using OLEX2 or PLATON .

Q. How do solvent polarity and catalyst choice influence the synthesis of analogous pyrazole derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., methanol) favor acid-catalyzed condensations. Catalysts like triethylamine or ammonium acetate accelerate enamine formation in multicomponent reactions (e.g., Hantzsch-type syntheses). Solvent-free microwave-assisted methods reduce side products in nitro-group functionalization .

Q. What strategies resolve contradictions in spectroscopic data between computational and experimental results?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., deshielded pyrazole protons) are resolved by comparing experimental data with DFT calculations (B3LYP/6-31G* level). For IR, gas-phase simulations account for solvent effects. Crystal structure data are prioritized for ambiguous cases, and Hirshfeld surface analysis identifies intermolecular interactions that influence spectral profiles .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C, with aliquots analyzed via HPLC (C18 column, acetonitrile/water gradient). Degradation products are identified by LC-MS. For thermal stability, DSC/TGA profiles (heating rate 10°C/min) detect decomposition events. Hydrolysis of the ester group is monitored by H NMR (disappearance of –OCHCH signals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.